Product packaging for 1,4-Bis(ethoxymethyl)cyclohexane(Cat. No.:CAS No. 54889-63-3)

1,4-Bis(ethoxymethyl)cyclohexane

Cat. No.: B12654551
CAS No.: 54889-63-3
M. Wt: 200.32 g/mol
InChI Key: DEROEFJZVPSIAO-UHFFFAOYSA-N
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Description

Contextualization of the 1,4-Bis(ethoxymethyl)cyclohexane (B12654557) Structural Motif in Organic Synthesis

The 1,4-disubstituted cyclohexane (B81311) core is a prevalent structural motif in a multitude of organic molecules, imparting specific conformational properties that influence their physical and biological characteristics. The synthesis of this compound presents a distinct challenge in achieving high yields and selectivity, particularly in controlling the formation of the diether over the monoether byproduct.

Historically, the etherification of diols such as 1,4-bis(hydroxymethyl)cyclohexane has been fraught with difficulties, often necessitating the use of harsh reagents and yielding mixtures of products. However, recent advancements have led to more efficient synthetic routes. One patented process, for instance, describes the reaction of 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of an inorganic base, a solvent, and a phase transfer catalyst. This method offers a more controlled and higher-yielding pathway to the desired diether, mitigating the formation of unwanted byproducts. The choice of the starting material's stereoisomer (cis- or trans-1,4-bis(hydroxymethyl)cyclohexane) directly dictates the stereochemistry of the final product, allowing for the selective synthesis of either the cis- or trans-isomer of this compound. nih.gov

The structural motif of this compound is also significant in the broader context of alicyclic ethers, which are valued for their chemical stability and unique solvent properties. The presence of the two ether linkages attached to a flexible cyclohexane ring system provides a combination of polarity and lipophilicity that is of interest in various applications.

Academic Significance and Research Rationale for this compound Investigation

The academic interest in this compound is primarily driven by its application as a fragrance ingredient, where it is known by the trade name Velberry. uni.lubmvfragrances.com The relationship between a molecule's structure and its olfactory properties is a complex and fascinating area of chemical research. The specific arrangement of the ethoxymethyl groups on the cyclohexane ring of this compound gives rise to its characteristic odor profile, making it a valuable component in the formulation of perfumes and other scented products. bmvfragrances.com

The investigation into this compound and its analogs helps to elucidate the structure-odor relationships that govern the perception of scents. By systematically modifying the structure of such molecules, chemists can gain insights into the molecular features that are responsible for specific olfactory responses. This knowledge is crucial for the rational design of new fragrance molecules with desired scent characteristics.

Furthermore, the synthesis of this compound serves as a model system for developing and optimizing etherification reactions of sterically hindered diols. The challenges encountered in its synthesis, such as the competing formation of the monoether and the need for mild reaction conditions, provide a fertile ground for academic research into new synthetic methodologies.

Scope and Objectives of Current and Future Research on this compound

Current research on this compound is largely focused on optimizing its synthesis to be more cost-effective and environmentally friendly. This includes the exploration of alternative catalysts and reaction conditions that can further improve the yield and selectivity of the etherification process.

Looking ahead, future research is likely to expand into several key areas. A deeper exploration of the structure-property relationships of this compound and its isomers could lead to the development of new analogs with enhanced or novel fragrance profiles. The trend in the fragrance industry towards sustainable and biodegradable ingredients may also spur research into the environmental fate and biodegradability of this compound. chemicalbull.comnih.gov

Moreover, the unique physicochemical properties of this compound could be leveraged in other areas of materials science. For instance, its use as a specialty solvent or as a monomer in the synthesis of novel polymers could be investigated. The foundational diol, 1,4-cyclohexanedimethanol (B133615), is already a key monomer in the production of commercially important polyesters, and its ether derivatives could offer new avenues for polymer modification and the development of materials with tailored properties. mdpi.comnih.gov The integration of computational chemistry and artificial intelligence could also accelerate the discovery of new applications and the design of next-generation molecules based on the this compound scaffold. bmvfragrances.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H24O2 uni.lubmvfragrances.com
Molecular Weight 200.32 g/mol bmvfragrances.com
CAS Number 54889-63-3 bmvfragrances.comchemicalbook.com
Appearance Colorless to pale yellow liquid (estimated) uni.lubmvfragrances.com
Flash Point 100 °C (212 °F) uni.lubmvfragrances.com
Water Solubility 48.18 mg/L at 25 °C (estimated) thegoodscentscompany.comchemspider.com
logP (Octanol-Water Partition Coefficient) 3.46 (estimated) chemspider.com
Boiling Point 247.33 °C (estimated) chemspider.com
Melting Point 15.10 °C (estimated) chemspider.com
Vapor Pressure 0.0505 mm Hg at 25 °C (estimated) chemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B12654551 1,4-Bis(ethoxymethyl)cyclohexane CAS No. 54889-63-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54889-63-3

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

1,4-bis(ethoxymethyl)cyclohexane

InChI

InChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3

InChI Key

DEROEFJZVPSIAO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(CC1)COCC

Origin of Product

United States

Synthetic Methodologies for 1,4 Bis Ethoxymethyl Cyclohexane and Analogues

Retrosynthetic Analysis of 1,4-Bis(ethoxymethyl)cyclohexane (B12654557)

A retrosynthetic analysis of this compound logically disconnects the ether linkages to reveal 1,4-cyclohexanedimethanol (B133615) and an ethyl group source as the primary synthons. This approach highlights the central challenge in the synthesis: the efficient and selective formation of the two ether bonds. The key starting material, 1,4-cyclohexanedimethanol, can be sourced commercially as a mixture of cis and trans isomers or synthesized via the catalytic hydrogenation of dimethyl terephthalate (B1205515). google.comgoogle.com The choice of catalyst in this hydrogenation can influence the resulting cis/trans isomer ratio of the diol. google.com For instance, copper-chromite catalysts tend to produce a higher proportion of the trans isomer, while Ru-Sn based catalysts favor the cis isomer. google.com

Advanced Synthetic Approaches to this compound and its Derivatives

Advanced synthetic methodologies have been developed to address the challenges of traditional ether synthesis, with a particular focus on improving reaction efficiency and sustainability.

Phase transfer catalysis (PTC) has emerged as a highly effective technique for the synthesis of this compound. google.comgoogle.com This method facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate) by using a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the reacting anion into the organic phase. crdeepjournal.org

A patented process describes the reaction of 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of an inorganic base (like sodium hydroxide (B78521) or potassium hydroxide), a solvent (water or a water/organic solvent mixture), and a phase transfer catalyst. google.comgoogle.com This approach offers several advantages, including high yields and selectivities under mild reaction conditions, which minimizes the formation of by-products. google.com The use of PTC also allows for the use of less expensive and hazardous bases compared to reagents like sodium hydride. google.compatsnap.com The effectiveness of PTC in various organic syntheses, including C, N, O, and S-alkylations, is well-documented for its ability to increase yields and reduce the need for harsh reagents and solvents. crdeepjournal.orgresearchgate.net

Data Tables

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RoutePrecursorsReagents & ConditionsYield of this compoundKey AdvantagesKey DisadvantagesReference(s)
Direct Alkylation 1,4-Bis(hydroxymethyl)cyclohexane, Ethyl iodideSodium hydride, THF, reflux32%Direct, one-step processModerate yield, significant mono-ether byproduct, requires expensive/hazardous base google.comgoogle.com
Phase Transfer Catalysis 1,4-Bis(hydroxymethyl)cyclohexane, Ethyl chlorideInorganic base (e.g., NaOH, KOH), Phase Transfer Catalyst, Water or Water/Organic SolventHighHigh yield and selectivity, mild conditions, avoids expensive/hazardous reagentsRequires optimization of catalyst and conditions google.comgoogle.com
Vinylation and Hydrogenation 1,4-Bis(hydroxymethyl)cyclohexane, Acetylene (B1199291)1. KOH; 2. H₂, Hydrogenation catalystNot specifiedAlternative routeMulti-step process, involves handling of acetylene gas google.comgoogle.com

Stereoselective Synthesis of this compound Isomers (cis-/trans-)

The stereochemistry of this compound, referring to the cis or trans orientation of the ethoxymethyl groups on the cyclohexane (B81311) ring, is a critical factor influencing its physical and chemical properties. The stereoselective synthesis of these isomers is typically achieved by starting with the corresponding pure cis- or trans-1,4-bis(hydroxymethyl)cyclohexane. sigmaaldrich.comnist.govnih.gov

A general and efficient method for the synthesis of this compound involves the Williamson ether synthesis. This reaction is carried out by reacting 1,4-bis(hydroxymethyl)cyclohexane with an ethylating agent, such as ethyl chloride, in the presence of a base and a phase transfer catalyst. google.com The use of a phase transfer catalyst is crucial for achieving high yields and selectivity under mild reaction conditions, which helps to minimize the formation of by-products. google.com

To obtain the specific cis or trans isomer of this compound, the corresponding stereoisomer of the starting diol is used. For instance, to synthesize trans-1,4-bis(ethoxymethyl)cyclohexane, trans-1,4-bis(hydroxymethyl)cyclohexane is used as the starting material. nist.gov Similarly, the cis isomer is obtained from cis-1,4-bis(hydroxymethyl)cyclohexane. The reaction conditions for the etherification are generally applicable to both isomers.

Starting MaterialReagentsProductKey FeaturesReference
cis-1,4-Bis(hydroxymethyl)cyclohexaneEthyl chloride, Inorganic base (e.g., NaOH, KOH), Phase transfer catalystcis-1,4-Bis(ethoxymethyl)cyclohexaneStereospecific, High yield google.com
trans-1,4-Bis(hydroxymethyl)cyclohexaneEthyl chloride, Inorganic base (e.g., NaOH, KOH), Phase transfer catalysttrans-1,4-Bis(ethoxymethyl)cyclohexaneStereospecific, High yield google.comgoogle.com

The choice of base and solvent system can influence the reaction efficiency. Alkali metal hydroxides such as sodium hydroxide or potassium hydroxide are commonly used as the inorganic base. google.com The reaction can be performed in water or a mixture of water and an organic solvent. google.com The use of a phase transfer catalyst facilitates the reaction between the water-soluble hydroxide and the organic-soluble diol and ethylating agent.

Green Chemistry Principles and Bio-based Feedstocks in Ethoxymethyl Cyclohexane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of this compound synthesis, these principles can be applied by utilizing renewable feedstocks and developing more environmentally benign synthetic routes.

A potential bio-based route to this compound starts with the production of 1,4-bis(hydroxymethyl)cyclohexane (also known as 1,4-cyclohexanedimethanol) from renewable resources. One promising pathway involves the catalytic hydrogenation of terephthalic acid or its esters, which can be derived from bio-based sources such as p-xylene (B151628) produced from biomass. The hydrogenation of dimethyl terephthalate over a copper-based catalyst supported on SiO2 has been shown to produce 1,4-cyclohexanedimethanol. google.com

Furthermore, the ethanol (B145695) used for the etherification step can also be sourced from biomass through fermentation processes. nih.gov By combining bio-derived 1,4-cyclohexanedimethanol with bio-ethanol, a fully bio-based this compound can be produced.

Key Green Chemistry Considerations:

Renewable Feedstocks: Utilizing biomass-derived terephthalic acid and ethanol reduces the reliance on petrochemicals.

Catalytic Efficiency: The use of efficient and recyclable catalysts for both the hydrogenation and etherification steps is crucial for minimizing waste and energy consumption.

Atom Economy: The Williamson ether synthesis itself has a good atom economy, especially when using ethyl chloride where the main byproduct is a salt.

Derivatization Strategies of this compound

The chemical structure of this compound offers two main sites for derivatization: the cyclohexane ring and the ethoxymethyl moieties. These modifications can lead to new compounds with altered properties and potential applications.

Functionalization of the Cyclohexane Ring in this compound

Functionalization of the cyclohexane ring in this compound can introduce new functional groups, leading to a diverse range of derivatives. While specific examples for the direct functionalization of this compound are not extensively reported, analogous reactions on other cyclohexane derivatives suggest potential strategies.

One approach could be the introduction of functional groups through radical halogenation, followed by nucleophilic substitution. However, controlling the regioselectivity of such reactions on an already substituted cyclohexane can be challenging.

A more controlled approach would involve starting with a pre-functionalized cyclohexane ring before the introduction of the ethoxymethyl groups. For example, starting with a substituted 1,4-cyclohexanedicarboxylic acid would lead to a substituted 1,4-bis(hydroxymethyl)cyclohexane after reduction, which could then be etherified.

Another potential strategy involves the oxidation of the cyclohexane ring. For instance, the oxidation of cyclohexanone (B45756) can lead to the formation of dicarboxylic acids, suggesting that under controlled conditions, it might be possible to introduce ketone or hydroxyl groups onto the cyclohexane ring of this compound, although this would likely be a non-selective process. The preparation of 1,4-cyclohexanedione (B43130) from diethyl succinate (B1194679) provides a synthetic route to a difunctionalized cyclohexane core that could be a precursor to more complex derivatives. orgsyn.org

Transformations of the Ethoxymethyl Moieties of this compound

The ethoxymethyl groups are the primary functional groups in this compound and can undergo various transformations.

One of the most straightforward transformations is the hydrolysis of the ether linkages to regenerate the corresponding diol, 1,4-bis(hydroxymethyl)cyclohexane. This reaction is typically acid-catalyzed. While specific conditions for this compound are not detailed in the provided search results, the hydrolysis of ethers is a well-established chemical transformation.

Another potential transformation is oxidation . The primary ether carbons could potentially be oxidized to aldehydes or carboxylic acids under appropriate conditions. For example, enzyme-catalyzed oxidation of meso-diols has been used to prepare chiral lactones, indicating the feasibility of oxidizing the hydroxymethyl groups that are precursors to the ethoxymethyl groups. orgsyn.org By analogy, selective oxidation of the ethoxymethyl groups could be a route to novel derivatives.

Advanced Spectroscopic and Structural Elucidation of 1,4 Bis Ethoxymethyl Cyclohexane

High-Resolution Nuclear Magnetic Resonance (NMR) Studies of 1,4-Bis(ethoxymethyl)cyclohexane (B12654557)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms. While specific high-resolution NMR data for this compound is not extensively available in the public domain, predictive tools and data from similar structures allow for a theoretical analysis. thegoodscentscompany.com

Elucidation of Stereochemical Features and Isomeric Ratios

This compound can exist as cis and trans isomers, depending on the relative orientation of the two ethoxymethyl groups on the cyclohexane (B81311) ring. High-resolution NMR is a powerful tool for distinguishing between these isomers and determining their relative ratios in a mixture. The chemical shifts and coupling constants of the ring protons, particularly those attached to the carbons bearing the ethoxymethyl groups (C1 and C4), are highly sensitive to the stereochemistry. For instance, the trans isomer is expected to show a more symmetrical NMR spectrum due to the diequatorial orientation of the substituents in the most stable chair conformation. In contrast, the cis isomer would exhibit a more complex spectrum due to the axial-equatorial arrangement.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
-CH₂- (cyclohexane ring)0.9 - 1.9
-CH- (cyclohexane ring)1.4 - 2.2
-O-CH₂-CH₃3.4 - 3.6 (quartet)
-CH₂-O-3.2 - 3.4 (doublet)
-CH₂-CH₃1.1 - 1.3 (triplet)

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
-CH₂-CH₃15 - 16
-CH₂- (cyclohexane ring)28 - 32
-CH- (cyclohexane ring)38 - 42
-O-CH₂-CH₃65 - 68
-CH₂-O-75 - 78

Mass Spectrometric Fragmentation Pathways of this compound

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. nih.gov The exact mass can distinguish it from other compounds with the same nominal mass but different elemental compositions. For C₁₂H₂₄O₂, the predicted monoisotopic mass is 200.17763 Da. uni.lu HRMS can confirm this with high accuracy, typically within a few parts per million (ppm).

Predicted HRMS Data for this compound Adducts

Adduct m/z
[M+H]⁺201.18491
[M+Na]⁺223.16685
[M+K]⁺239.14079
[M+NH₄]⁺218.21145

Data sourced from PubChemLite uni.lu

Tandem Mass Spectrometry (MS/MS) for Elucidating Decomposition Patterns

Plausible Fragmentation Pathways:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion with m/z corresponding to [M - 45]⁺.

Loss of an ethoxymethyl group (-CH₂OCH₂CH₃): This would lead to a fragment at [M - 59]⁺.

Cleavage of the C-O bond within the ethoxymethyl group: This could lead to the formation of an ethoxy radical and a [M - 45]⁺ ion, or an ethyl radical and a [M - 29]⁺ ion.

Fragmentation of the cyclohexane ring: This would produce a more complex pattern of lower mass ions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govresearchgate.net For this compound, these techniques can confirm the presence of C-H, C-O, and C-C bonds.

Key Vibrational Modes for this compound:

C-H stretching: Aliphatic C-H stretching vibrations from the cyclohexane ring and the ethyl groups are expected in the 2850-3000 cm⁻¹ region.

C-O stretching: The C-O-C ether linkage will exhibit strong, characteristic stretching vibrations, typically in the 1070-1150 cm⁻¹ region.

CH₂ bending: The scissoring and rocking vibrations of the methylene (B1212753) groups in the cyclohexane ring and ethoxymethyl side chains will appear in the 1440-1480 cm⁻¹ range.

C-C stretching: These vibrations from the cyclohexane ring and ethyl groups will be found in the fingerprint region, typically between 800 and 1200 cm⁻¹.

Expected IR and Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H stretch (aliphatic)2850 - 3000StrongStrong
CH₂ bend1440 - 1480MediumMedium
C-O-C stretch (ether)1070 - 1150StrongMedium
C-C stretch800 - 1200MediumMedium

The combination of these advanced spectroscopic techniques provides a comprehensive structural characterization of this compound, from its conformational and stereochemical details to its elemental composition and the nature of its chemical bonds.

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions (if applicable)

In the absence of specific X-ray diffraction studies on this compound, this section will extrapolate the likely solid-state characteristics of the molecule based on established principles of conformational analysis and the known crystal structures of analogous 1,4-disubstituted cyclohexanes.

For the trans isomer of this compound, the most stable conformation is expected to be a chair form where both ethoxymethyl groups are in equatorial positions. libretexts.org This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the bulky ethoxymethyl groups were in axial positions. libretexts.orglibretexts.org Studies on trans-1,4-cyclohexanedimethanol have confirmed that the bi-equatorial conformation is favored in the solid state. researchgate.net

Conversely, for the cis isomer, one ethoxymethyl group would necessarily be in an equatorial position and the other in an axial position in a chair conformation. libretexts.org This is an inherent geometric constraint of the cis-1,4-disubstitution pattern. libretexts.org

Based on the analysis of trans-1,4-cyclohexanedimethanol, two polymorphic forms have been identified, both containing stable conformers. researchgate.net This suggests that this compound might also exhibit polymorphism, where different crystalline forms could arise from variations in molecular conformation and intermolecular packing.

A theoretical examination of intermolecular interactions in cyclohexane derivatives indicates that even weak forces can play a significant role in the solid-state assembly. nih.govrsc.org The collective effect of these interactions governs the final crystal lattice.

Below is a predictive data table summarizing the expected crystallographic parameters for the most stable conformer of trans-1,4-Bis(ethoxymethyl)cyclohexane, based on the known structure of analogous compounds.

ParameterPredicted Value/CharacteristicBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted cyclohexanes
Space GroupP2₁/c or PbcaCommon centrosymmetric space groups for achiral molecules
ConformationChairLowest energy conformation for cyclohexane ring libretexts.orglumenlearning.com
Substituent OrientationDiequatorialMinimizes steric hindrance for trans isomers libretexts.org
Intermolecular InteractionsVan der Waals forces, Dipole-dipole interactionsPrimary forces for molecules lacking strong H-bond donors

Computational and Theoretical Investigations of 1,4 Bis Ethoxymethyl Cyclohexane

Quantum Chemical Calculations on 1,4-Bis(ethoxymethyl)cyclohexane (B12654557)

Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of this compound, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules like this compound. DFT studies can elucidate the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov

For this compound, DFT calculations would reveal the influence of the ethoxymethyl substituents on the electronic properties of the cyclohexane (B81311) ring. The oxygen atoms in the ether linkages are electronegative and would be expected to have a significant impact on the molecule's electrostatic potential. Molecular electrostatic potential (MEP) maps generated through DFT can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov While specific DFT studies on this compound are not prevalent in public literature, analogous studies on other substituted cyclohexanes and ethers provide a framework for what to expect. youtube.comrsc.orgnih.gov For instance, the oxygen atoms would be predicted to be sites of negative potential. nih.gov

Reactivity descriptors that can be calculated using DFT include:

Chemical Potential: Related to the molecule's tendency to lose or gain electrons.

Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index: A measure of the molecule's ability to accept electrons.

These descriptors provide a quantitative basis for predicting how this compound might interact with other chemical species.

Ab Initio Methods for Conformational Energy Landscapes

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods are particularly useful for accurately determining the conformational energy landscapes of flexible molecules like this compound. The cyclohexane ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. dalalinstitute.comslideshare.net The chair conformation is generally the most stable. dalalinstitute.comlibretexts.org

For a 1,4-disubstituted cyclohexane, the substituents can be in either axial or equatorial positions. This gives rise to different stereoisomers (cis and trans) and, for each, different conformers with varying energies. spcmc.ac.inyoutube.com Ab initio calculations can precisely compute the relative energies of these different arrangements.

Trans Isomer: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is generally significantly more stable due to the avoidance of 1,3-diaxial interactions. quimicaorganica.orgvaia.com These interactions create steric strain between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. libretexts.orgyoutube.com

Cis Isomer: Exists as two equivalent chair conformers, each with one axial and one equatorial substituent (a,e and e,a). spcmc.ac.inquimicaorganica.org

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and the barriers to interconversion between different states.

Conformational Ensemble Analysis and Interconversion Barriers

Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound by simulating the atomic motions over time. This allows for the characterization of the conformational ensemble, which is the collection of all accessible conformations and their statistical weights.

The primary conformational change in the cyclohexane ring is the chair-to-chair interconversion, or "ring flip." libretexts.org During this process, axial substituents become equatorial and vice versa. masterorganicchemistry.com The transition between chair forms proceeds through higher-energy intermediates, including the half-chair and twist-boat conformations. dalalinstitute.com MD simulations can be used to calculate the free energy barriers for these interconversions.

The energy barrier for the ring flip in unsubstituted cyclohexane is approximately 10-11 kcal/mol. For substituted cyclohexanes, the barrier can be slightly different. The presence of the bulky ethoxymethyl groups would be expected to influence these barriers. Understanding these barriers is crucial as they determine the timescale of conformational changes, which can impact the molecule's physical and chemical properties.

Force Field Development and Validation for this compound Systems

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. researchgate.net The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.gov For a molecule like this compound, a standard force field such as AMBER, CHARMM, or OPLS may be used, but for high accuracy, specific parameterization may be necessary. researchgate.net

The development of a specific force field for this molecule would involve:

Parameter Derivation: Bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters (van der Waals and electrostatic) would be derived from high-level quantum chemical calculations (e.g., DFT or ab initio).

Validation: The developed force field would then be validated by comparing the results of MD simulations with experimental data or high-level quantum chemical calculations. Properties used for validation could include conformational energies, geometries, and vibrational frequencies.

The challenges in force field development include accurately capturing the subtle electronic effects of the ether oxygen atoms and the flexibility of the ethoxymethyl side chains. It is crucial to use a consistent set of parameters, as mixing parameters from different force fields can lead to unreliable results. researchgate.net

Structure-Reactivity and Structure-Property Relationships in this compound Derivatives

Understanding the relationship between the structure of this compound derivatives and their reactivity or physical properties is a key goal of computational studies. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the behavior of new, unsynthesized derivatives.

These models typically use a set of calculated molecular descriptors to predict a specific activity or property. For this compound derivatives, descriptors could include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies and partial charges.

By establishing a mathematical relationship between these descriptors and an observed property (e.g., reactivity in a certain reaction, boiling point, or solubility), it becomes possible to screen virtual libraries of related compounds to identify candidates with desired characteristics. For instance, a QSAR study on cyclohexane-1,3-dione derivatives was used to model their potential as anticancer agents. acs.org Similar approaches could be applied to derivatives of this compound to explore their potential in various applications.

Prediction of Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, a key reaction of interest would be the cleavage of its ether bonds under various conditions.

Theoretical studies on similar molecules, like cyclohexyl methyl ethers, have demonstrated the utility of computational approaches in elucidating reaction mechanisms. nsf.govacs.org For instance, the acid-catalyzed cleavage of ethers can proceed through either an S_N1 or S_N2 mechanism, and computational modeling can predict which pathway is more favorable. pressbooks.pub In the case of this compound, the primary ethoxymethyl groups would likely favor an S_N2 pathway in the presence of a strong nucleophilic acid, where the nucleophile attacks the less sterically hindered carbon of the ether. pressbooks.pub

A hypothetical reaction pathway for the first C-O bond cleavage in this compound under acidic conditions (e.g., with HBr) could be modeled. The initial step would involve the protonation of one of the ether oxygen atoms. Following this, in an S_N2 mechanism, a bromide ion would attack the ethyl group, leading to the formation of 1-(ethoxymethyl)-4-(hydroxymethyl)cyclohexane and bromoethane. An alternative S_N1 pathway, involving the formation of a carbocation, is generally less likely for primary ethers but can be computationally evaluated for comparison. pressbooks.pub

Table 1: Hypothetical Calculated Energies for a Proposed SN2 Ether Cleavage Reaction Step

StructureRelative Energy (kcal/mol)
Reactants (this compound + HBr)0
Protonated Ether Intermediate+5
SN2 Transition State+20
Products (1-(ethoxymethyl)-4-(hydroxymethyl)cyclohexane + CH3CH2Br)-10

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation on such a reaction. It is not based on a published study of this specific molecule.

Analysis of Electronic Properties and Their Influence on Chemical Behavior

The electronic properties of a molecule are fundamental to its reactivity. Computational chemistry provides a means to quantify these properties and understand their influence on chemical behavior. For this compound, properties such as the charge distribution, molecular orbitals, and electrostatic potential can be calculated to predict how the molecule will interact with other chemical species.

DFT calculations can generate a map of the electrostatic potential (ESP) on the molecular surface. This map would visually indicate the electron-rich and electron-poor regions of this compound. The oxygen atoms of the ether groups are expected to be the most electron-rich sites, making them susceptible to attack by electrophiles, such as protons in an acidic solution. Conversely, the hydrogen atoms of the cyclohexane ring and the ethyl groups would be regions of positive potential.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also crucial. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. In this compound, the HOMO is likely to be localized on the oxygen atoms, consistent with their role as nucleophilic centers. The LUMO would be distributed over the antibonding orbitals of the C-O bonds, indicating the likely site of nucleophilic attack if the molecule were to act as an electrophile.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
Dipole Moment~1.5 DIndicates a moderate overall polarity of the molecule.
HOMO Energy-9.5 eVRelated to the ionization potential and electron-donating ability.
LUMO Energy+2.0 eVRelated to the electron affinity and ability to accept electrons.
Charge on Oxygen Atoms-0.6 eQuantifies the electron-rich nature of the ether oxygens.

Note: These values are hypothetical and representative of what might be obtained from DFT calculations. They are intended for illustrative purposes in the absence of specific published data for this compound.

Reactivity and Reaction Mechanisms of 1,4 Bis Ethoxymethyl Cyclohexane

Reactions Involving the Cyclohexane (B81311) Ring of 1,4-Bis(ethoxymethyl)cyclohexane (B12654557)

The cyclohexane ring in this compound is a saturated carbocycle, which generally exhibits low reactivity. However, under specific conditions, it can participate in reactions such as ring-opening, substitution, and functionalization.

Ring-Opening Reactions of Cyclohexane Derivatives with Ether Moieties

While the cyclohexane ring itself is robust, the presence of ether-containing substituents can influence its stability, particularly in strained or polycyclic systems. Ring-opening reactions of cyclohexane derivatives are not common but can be induced under forcing conditions or in specialized molecular architectures. For instance, the strain in bicyclic or polycyclic systems containing a cyclohexane ring can make them susceptible to ring-opening.

In a related context, the study of smaller cyclic ethers like oxetanes, which are four-membered rings, provides insight into the principles of ring-opening reactions. These reactions are driven by the release of ring strain and can be initiated by various reagents, including nucleophiles, electrophiles, acids, and radicals. beilstein-journals.orgmagtech.com.cn The regioselectivity of these ring-opening reactions is a key aspect, often governed by steric and electronic effects of the substituents. magtech.com.cn For example, strong nucleophiles tend to attack the less sterically hindered carbon adjacent to the ether oxygen. magtech.com.cn

Substitution and Functionalization at the Cyclohexane Core

Substitution and functionalization reactions on the cyclohexane core of a molecule like this compound would typically involve the cleavage of a carbon-hydrogen bond and the introduction of a new functional group. These reactions on unsubstituted alkanes are generally challenging and often require reactive intermediates like free radicals.

In the case of substituted cyclohexanes, the stereochemistry of the ring plays a crucial role in determining the course of the reaction. For elimination reactions (E2 mechanism) in cyclohexane derivatives, a specific spatial arrangement of the leaving group and a proton is required—they must be in a trans-diaxial orientation. youtube.comlibretexts.org This means both the leaving group and the hydrogen atom on the adjacent carbon must be in axial positions for the reaction to proceed efficiently. youtube.comlibretexts.org The conformational flexibility of the cyclohexane ring (chair flipping) can influence the availability of this required geometry and thus affect the reaction rate and the resulting products. libretexts.orgchemistrysteps.com For instance, neomenthyl chloride undergoes elimination much faster than its isomer menthyl chloride because the required trans-diaxial conformation is more readily accessible in its more stable chair form. libretexts.org

Reactivity of the Ethoxymethyl Groups in this compound

The ethoxymethyl groups (-CH₂OCH₂CH₃) are the primary sites of reactivity in this compound under many conditions. These groups contain ether linkages, which are susceptible to cleavage, and terminal methyl groups that can potentially undergo reaction.

Ether Cleavage Reactions under Various Conditions

The cleavage of the ether bond (C-O-C) is a characteristic reaction of ethers. This reaction typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and often heat. masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. masterorganicchemistry.comyoutube.com

The first step in acid-catalyzed ether cleavage is the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Sₙ2 Mechanism: For ethers with primary alkyl groups, like the ethoxymethyl group, the subsequent step is an Sₙ2 attack by a nucleophile (e.g., a halide ion) on the less substituted carbon. This results in the formation of an alkyl halide and an alcohol. masterorganicchemistry.commasterorganicchemistry.com

Sₙ1 Mechanism: For ethers with tertiary alkyl groups, the protonated ether can dissociate to form a stable carbocation, which then reacts with the nucleophile. This is an Sₙ1 mechanism. masterorganicchemistry.comyoutube.com

The choice of reagent and reaction conditions can be tailored to achieve specific outcomes. For example, using an excess of a hydrogen halide can convert the initially formed alcohol into a second molecule of alkyl halide. masterorganicchemistry.com

Table 1: Conditions for Ether Cleavage

Reagent(s) Conditions Mechanism Typical Products
Strong Acid (e.g., HI, HBr) Heat Sₙ1 or Sₙ2 Alcohol and Alkyl Halide
Boron Tribromide (BBr₃) Often at lower temperatures Lewis acid catalysis Alcohol and Alkyl Bromide

Reactions at the Terminal Methyl Groups

The terminal methyl groups (-CH₃) of the ethoxy fragments are generally unreactive. Like other alkanes, they can undergo free-radical halogenation at high temperatures or in the presence of UV light, but this is a non-selective process and would likely lead to a mixture of products. Under most conditions relevant to the ether functionality, these methyl groups remain intact.

Mechanistic Elucidation of Specific Transformations of this compound

While specific mechanistic studies for complex reactions of this compound are not extensively detailed in the provided context, the fundamental principles of organic reaction mechanisms allow for the elucidation of its transformations.

For instance, the synthesis of this compound itself from 1,4-bis(hydroxymethyl)cyclohexane and ethyl chloride involves a Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism where an alkoxide, formed by deprotonating the alcohol with a base, acts as a nucleophile and attacks the electrophilic carbon of the ethyl chloride. The use of a phase transfer catalyst can be employed to facilitate this reaction between reagents in different phases (e.g., an aqueous base and an organic substrate). google.com

The reactivity of any given organic molecule is fundamentally governed by its structure. youtube.com Functional groups, which are specific arrangements of atoms, are the reactive sites within a molecule. youtube.com The presence of partial positive and negative charges, arising from differences in electronegativity, creates electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) centers that are prone to react with each other. youtube.commsu.edu Understanding these principles is key to predicting how this compound will behave in a given chemical environment.

Kinetic and Thermodynamic Studies of this compound Reactions

Similarly, comprehensive thermodynamic data, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation for this compound, are not found in the surveyed literature. Such data would be crucial for a complete understanding of the reaction equilibria and spontaneity.

In the broader context of etherification reactions of diols, the kinetics are known to be influenced by factors such as the type of catalyst, temperature, and the nature of the reactants. researchgate.net However, without specific studies on this compound, these general principles cannot be quantitatively applied.

Table 1: Hypothetical Kinetic Parameters for the Formation of this compound

Reaction ParameterHypothetical Value RangeInfluencing Factors
Rate Constant (k)Not DeterminedTemperature, Catalyst, Solvent
Reaction OrderNot DeterminedReactant Concentration
Activation Energy (Ea)Not DeterminedReaction Pathway

Note: This table is for illustrative purposes only, as no experimental data for these parameters have been found in the reviewed literature.

Isotopic Labeling Studies in Reaction Mechanism Investigations

There is no evidence in the available scientific literature of isotopic labeling studies having been conducted to investigate the reaction mechanisms of this compound. Such studies, which involve replacing an atom with its isotope (e.g., ¹²C with ¹³C, or ¹H with ²H), are powerful tools for tracing the path of atoms through a reaction and elucidating the step-by-step mechanism.

For the etherification of 1,4-bis(hydroxymethyl)cyclohexane to form this compound, isotopic labeling could, for example, confirm the nucleophilic substitution pathway by labeling the oxygen of the hydroxyl group or the carbon of the ethylating agent. The absence of such studies means that the mechanistic details are inferred from general chemical principles rather than direct experimental tracing.

Applications and Strategic Utilization of 1,4 Bis Ethoxymethyl Cyclohexane in Non Biomedical Contexts

1,4-Bis(ethoxymethyl)cyclohexane (B12654557) in Polymer Chemistry and Materials Science

The distinct architecture of this compound makes it a valuable component in the synthesis and modification of polymeric materials. Its bifunctional nature allows it to act as a building block or a modifying agent, influencing the final properties of the polymer.

Role as a Monomer or Crosslinking Agent in Polymer Synthesis

While direct evidence of this compound's extensive use as a primary monomer in large-scale polymer production is not widely documented in publicly available research, its structural analogs play significant roles in polymer synthesis. For instance, derivatives like 1,4-bis(isocyanatomethyl)cyclohexane are utilized in the creation of polyurethane elastomers. These elastomers exhibit a well-organized hard segment domain structure due to the symmetry of the cyclohexane (B81311) ring, leading to desirable mechanical properties.

Influence of this compound Motif on Polymer Properties and Architecture

The incorporation of the this compound motif, characterized by the rigid cyclohexane ring and flexible ether linkages, can significantly impact the properties and architecture of polymers.

The cyclohexane ring , being a cycloaliphatic structure, can enhance the thermal stability and mechanical strength of the polymer backbone. Polymers containing cycloaliphatic units often exhibit higher glass transition temperatures (Tg) compared to their linear aliphatic counterparts, contributing to better performance at elevated temperatures. The rigidity of the ring structure can also lead to improved dimensional stability in the final polymer.

The flexible ether linkages in the ethoxymethyl groups can impart a degree of flexibility to the polymer chain. This flexibility can lead to improved solubility of the polymer in organic solvents and can lower the glass transition temperature, making the material less brittle and easier to process. The presence of ether groups can also influence the polymer's polarity and its interaction with other materials.

The combination of this rigid ring and flexible side chains allows for a fine-tuning of the polymer's properties. For example, in polyurethanes, the symmetric nature of the 1,4-disubstituted cyclohexane ring can promote ordered packing of the polymer chains, leading to enhanced mechanical properties.

This compound as a Specialty Chemical and Intermediate

Beyond its potential in polymer science, this compound serves as a valuable intermediate in the synthesis of more complex molecules and has relevance in industrial-scale chemical production.

Use in the Synthesis of Complex Organic Molecules

As a bifunctional molecule, this compound can serve as a building block in the synthesis of more complex organic structures. The ether linkages are generally stable, allowing for chemical modifications at other parts of a molecule without their disruption. The cyclohexane ring provides a robust scaffold upon which to build larger and more intricate molecular architectures. While specific examples of its use in the synthesis of complex natural products or pharmaceuticals are not prevalent in the literature, its structure lends itself to the creation of macrocycles and other sophisticated organic compounds.

Industrial Relevance and Scalability of this compound Production

The industrial production of this compound has been addressed in patent literature, indicating its commercial relevance. An efficient process for its preparation involves the reaction of 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of an inorganic base, a solvent, and a phase transfer catalyst google.com. This method is highlighted as being advantageous for its high yield and selectivity, and its ability to be performed under mild reaction conditions google.com.

This process is considered simple and efficient, allowing for the production of this compound on an industrial scale google.com. The availability of a scalable synthesis route is crucial for its application in industries such as fragrance manufacturing, where consistent and large-scale supply is necessary. The process starts from the readily available and inexpensive 1,4-bis(hydroxymethyl)cyclohexane, further enhancing its industrial viability google.com.

Applications in Fragrance and Flavor Chemistry

This compound is recognized as a fragrance ingredient google.comthegoodscentscompany.com. Its pleasant odor makes it a valuable component in the formulation of various scented products google.com. The fragrance industry utilizes a wide array of molecules to create unique and appealing scents, and the specific olfactory properties of this compound contribute to this palette.

While it is used in fragrances, it is not recommended for use in flavor applications thegoodscentscompany.com. The distinction between fragrance and flavor is critical, as the compounds used in each are subject to different regulatory and safety considerations.

Below is a table summarizing the key applications and characteristics of this compound discussed in this article.

Application Area Specific Use/Role Key Structural Contribution
Polymer Chemistry Potential monomer/crosslinking agent (by analogy); Reactive diluent (as epoxy derivative)Cyclohexane ring for rigidity and thermal stability; Ether linkages for flexibility and processability.
Specialty Chemicals Intermediate for complex organic synthesisRobust cyclohexane scaffold and stable ether linkages.
Industrial Production Scalable synthesis from 1,4-bis(hydroxymethyl)cyclohexaneEfficient and high-yield industrial process available.
Fragrance Chemistry Fragrance ingredient in consumer productsPossesses a pleasant odor.

Olfactory Profiles and Sensory Evaluation of this compound

Detailed public-domain sensory evaluations and specific olfactory profiles for this compound are not extensively documented in readily available scientific literature. However, its classification as a fragrance agent indicates that it possesses distinct aromatic qualities that are valuable to perfumers. The scent profile of a fragrance ingredient is a critical factor in its application, determining how it will be blended with other aromatic components to achieve a desired final fragrance.

Table 1: General Olfactory Profile Attributes

AttributeDescription
Odor Type The primary scent family or character of the ingredient (e.g., floral, woody, citrus). The specific odor type for this compound is not publicly detailed.
Intensity The perceived strength of the scent.
Tenacity The duration for which the scent remains detectable.
Substantivity The ability of the fragrance to adhere to a substrate, such as skin or fabric.

Further research into proprietary technical data sheets from fragrance manufacturers would likely provide more specific details on its olfactory profile.

Formulation and Stability in Fragrance Compositions

The successful incorporation of a fragrance ingredient into a final product depends heavily on its stability and compatibility within the product's base. This compound, like other fragrance raw materials, is evaluated for its performance and stability in various consumer product formulations, such as perfumes, lotions, and cleaning agents.

Key factors influencing the stability of a fragrance compound include its chemical structure, the pH of the product base, exposure to light, and the presence of other reactive ingredients. The ether linkages in this compound are generally more stable than ester groups to hydrolysis, particularly in neutral to alkaline conditions, which could make it a suitable choice for a broader range of product types.

The physical properties of a fragrance ingredient also play a crucial role in formulation. The boiling point and vapor pressure of this compound influence its evaporation rate and, consequently, its position in the fragrance pyramid (top, middle, or base notes).

Table 2: Physicochemical Properties Relevant to Formulation and Stability

PropertyValueSignificance in Formulation
Molecular Formula C12H24O2Influences molecular weight and volatility.
Molecular Weight 200.32 g/mol Affects the diffusion and evaporation rate of the molecule.
Boiling Point Not readily availableA key determinant of the fragrance note classification.
Flash Point Not readily availableImportant for manufacturing and handling safety.
Solubility Not readily availableDetermines its compatibility with different solvent systems in product bases.

The stability of this compound in various product matrices is a critical area of study for fragrance chemists. This involves assessing its chemical integrity and olfactory consistency over the shelf-life of the product. Such studies often involve accelerated aging tests at elevated temperatures and exposure to UV light to predict long-term stability. While specific stability data for this compound is not publicly available, its use in commercial products implies that it meets the required stability standards for those applications.

Future Directions and Emerging Research Avenues for 1,4 Bis Ethoxymethyl Cyclohexane

Development of Novel and Sustainable Synthesis Routes for 1,4-Bis(ethoxymethyl)cyclohexane (B12654557)

The current synthesis of this compound often relies on traditional etherification methods which may involve harsh reaction conditions and the use of stoichiometric reagents. Future research is imperative to develop more sustainable and efficient synthetic protocols.

One promising avenue lies in the advancement of catalytic etherification processes. The direct etherification of 1,4-bis(hydroxymethyl)cyclohexane with ethanol (B145695) or its derivatives mediated by heterogeneous or homogeneous catalysts could offer a more atom-economical and environmentally benign alternative. Research in this area should focus on designing robust and recyclable catalysts that can operate under mild conditions with high selectivity, minimizing the formation of the mono-ether byproduct. patsnap.com The development of solid acid catalysts, for instance, could simplify product purification and catalyst recovery, aligning with the principles of green chemistry.

Furthermore, the exploration of biocatalytic routes presents a frontier in the sustainable synthesis of ethers. researchgate.net The use of enzymes, such as etherases or engineered alcohol dehydrogenases, could enable the synthesis of this compound under ambient conditions in aqueous media. This approach would not only reduce the environmental footprint but also offer high stereoselectivity, which is particularly relevant given the cis/trans isomerism of the cyclohexane (B81311) ring. Research efforts should be directed towards identifying or engineering suitable enzymes and optimizing reaction conditions for industrial-scale production.

Another innovative approach involves the utilization of renewable feedstocks . Investigating the synthesis of the 1,4-bis(hydroxymethyl)cyclohexane precursor from biomass-derived platform molecules would contribute to a more sustainable value chain. rsc.org This could involve catalytic hydrogenation and hydrodeoxygenation of furan-based compounds, for example.

Synthesis ApproachPotential AdvantagesResearch Focus
Catalytic Etherification Atom economy, catalyst recyclability, milder conditions.Development of robust and selective solid acid or metal-based catalysts.
Biocatalysis High selectivity, mild reaction conditions, use of aqueous media.Enzyme discovery and engineering, process optimization for di-ether formation.
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability profile.Catalytic conversion of biomass-derived molecules to 1,4-bis(hydroxymethyl)cyclohexane.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound beyond its established applications is a largely unexplored domain. Future research should aim to uncover novel chemical transformations that could lead to new derivatives with unique properties.

While ethers are generally considered to be relatively inert, the presence of two ether functionalities on a cyclohexane scaffold may give rise to unique reactivity. youtube.comlibretexts.org For instance, the investigation of oxidative cleavage of the ether bonds under specific catalytic conditions could provide a pathway to valuable dicarbonyl compounds or diacids, which are important monomers for polymer synthesis. The selective oxidation of the cyclohexane ring itself, while preserving the ether linkages, could also yield functionalized derivatives. dntb.gov.uaresearchgate.net

The potential for ring-opening reactions of the cyclohexane core, perhaps through radical-mediated pathways or under high-energy conditions, could lead to the synthesis of novel acyclic diether diols. These compounds could find applications as specialty solvents, plasticizers, or building blocks for other complex molecules.

Furthermore, the exploration of the reactivity of the C-H bonds on the cyclohexane ring through selective functionalization is a promising area. Modern catalytic methods for C-H activation and functionalization could be applied to introduce new functional groups onto the cyclohexane backbone, leading to a diverse library of derivatives with tailored properties for applications in materials science and pharmaceuticals.

Reaction TypePotential ProductsResearch Focus
Oxidative Cleavage Dicarbonyls, diacidsDevelopment of selective catalysts for C-O or C-C bond cleavage.
Ring-Opening Acyclic diether diolsInvestigation of radical or high-energy reaction conditions.
C-H Functionalization Functionalized cyclohexane derivativesApplication of modern catalytic C-H activation techniques.

Integration of this compound into Advanced Functional Materials

The unique structural features of this compound, including its flexible ether side chains and rigid cyclohexane core, make it an attractive candidate for incorporation into advanced functional materials.

A primary area of investigation should be its use as a novel monomer or co-monomer in polymerization reactions . The precursor, 1,4-bis(hydroxymethyl)cyclohexane (CHDM), is already a key component in the production of high-performance polyesters like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). mdpi.comgoogle.commdpi.com By analogy, this compound, or derivatives thereof, could be explored for the synthesis of novel polyesters, polyamides, or polyurethanes. researchgate.net The presence of the ether linkages could impart increased flexibility, improved solubility, and modified thermal properties to the resulting polymers.

Furthermore, this compound could serve as a functional additive in existing polymer systems. Its potential as a plasticizer, a compatibilizer in polymer blends, or a surface-modifying agent warrants investigation. The amphiphilic nature of the molecule, with its nonpolar cyclohexane ring and more polar ether groups, could be advantageous in these applications.

The development of cross-linked materials is another promising direction. The ether groups could potentially be functionalized to introduce reactive sites for cross-linking, leading to the formation of robust thermosetting resins or gels with applications in coatings, adhesives, and composites.

Application AreaPotential BenefitsResearch Focus
Polymer Synthesis Enhanced flexibility, modified thermal properties, improved solubility.Polymerization with dicarboxylic acids, diisocyanates, or other monomers.
Functional Additive Plasticization, compatibilization, surface modification.Blending with various polymer matrices and characterizing the resulting properties.
Cross-linked Materials Formation of robust networks, tailored mechanical properties.Functionalization of the ether groups for cross-linking reactions.

Advanced Theoretical Modeling for Predictive Design of this compound Derivatives

Computational chemistry and theoretical modeling offer powerful tools for accelerating the discovery and design of new molecules and materials based on the this compound scaffold.

Conformational analysis using methods like Density Functional Theory (DFT) and molecular mechanics can provide fundamental insights into the three-dimensional structure and flexibility of the molecule and its derivatives. nih.govacs.orgsapub.orgsapub.orgyoutube.compressbooks.pubspcmc.ac.inacs.org Understanding the preferred conformations of the cis and trans isomers and the rotational barriers of the ethoxymethyl side chains is crucial for predicting macroscopic properties.

Quantum chemical calculations can be employed to predict the reactivity of this compound and its derivatives. acs.org By calculating parameters such as molecular orbital energies, charge distributions, and reaction energy profiles, researchers can identify the most likely sites for chemical attack and predict the outcomes of various chemical transformations. This can guide experimental efforts towards the most promising synthetic targets.

Molecular dynamics simulations can be used to model the behavior of this compound in different environments, such as in polymer matrices or at interfaces. These simulations can provide valuable information on its role as a plasticizer, its diffusion characteristics, and its interactions with other molecules, aiding in the rational design of advanced materials.

Modeling TechniquePredicted PropertiesResearch Application
Conformational Analysis (DFT, MM) Molecular geometry, flexibility, isomer stability.Understanding structure-property relationships.
Quantum Chemistry Reactivity, reaction mechanisms, electronic properties.Guiding the synthesis of new derivatives.
Molecular Dynamics Interactions in complex systems, diffusion, phase behavior.Designing polymer blends and functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Bis(ethoxymethyl)cyclohexane, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The most common method involves reacting 1,4-bis(hydroxymethyl)cyclohexane (a cis/trans isomer mixture) with ethyl chloride in the presence of an inorganic base (e.g., NaOH or KOH), a phase transfer catalyst (e.g., quaternary ammonium salts), and a solvent system (water or water/organic solvent mixtures). Key variables affecting yield include:

  • Base selection: Alkali metal hydroxides improve deprotonation efficiency, facilitating nucleophilic substitution .
  • Solvent composition: Aqueous-organic biphasic systems enhance reagent miscibility and reduce side reactions .
  • Catalyst type: Phase transfer catalysts accelerate interfacial reactions by shuttling ions between phases .
    • Reference: Patent data outlines reaction parameters and scalable conditions .

Q. What analytical techniques are recommended for characterizing this compound purity and isomer distribution?

  • Methodological Answer:

  • NMR spectroscopy: Distinguishes cis/trans isomers via coupling constants and chemical shifts in the cyclohexane ring protons.
  • GC-MS or HPLC: Quantifies purity and detects residual solvents/byproducts (e.g., unreacted ethyl chloride or hydroxymethyl precursors) .
  • FT-IR: Confirms ethoxymethyl group formation (C-O-C stretch at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., boiling point, logP) of this compound be resolved?

  • Methodological Answer: Variations often arise from differences in isomer ratios (cis vs. trans) or purification methods. To standardize

  • Isomer separation: Use preparative chromatography to isolate pure cis/trans forms .
  • Validation protocols: Compare results across multiple techniques (e.g., DSC for thermal properties, HPLC for isomer quantification) .
  • Documentation: Report isomer ratios and solvent history, as residual solvents may alter measurements .

Q. What role does phase transfer catalyst selection play in the etherification reaction efficiency?

  • Methodological Answer: Catalysts like tetrabutylammonium bromide (TBAB) or cetyltrimethylammonium bromide (CTAB) influence:

  • Reaction rate: Larger alkyl chains in catalysts improve ion-pair solubility in organic phases, accelerating substitution .
  • Byproduct formation: Catalyst stability at high pH (e.g., >10) minimizes hydrolysis of ethoxymethyl groups .
    • Experimental Design: Screen catalysts at varying concentrations (0.1–5 mol%) and monitor kinetics via in-situ FT-IR or GC .

Q. How does cis-trans isomerism in the precursor 1,4-bis(hydroxymethyl)cyclohexane affect the stereochemistry of this compound?

  • Methodological Answer:

  • Isomer retention: The etherification reaction typically retains the starting material’s stereochemistry. Cis precursors yield cis-ethoxymethyl products, while trans precursors yield trans isomers .
  • Impact on properties: Trans isomers exhibit higher thermal stability and lower solubility due to symmetrical packing, as seen in polyimide applications .
    • Analysis: Use NOESY NMR to confirm spatial proximity of ethoxymethyl groups .

Application-Focused Questions

Q. What are the implications of this compound’s structure in polymer science, particularly for thermoset or crosslinked materials?

  • Methodological Answer: The ethoxymethyl groups can act as:

  • Crosslinkers: React with diisocyanates (e.g., 1,4-bis(isocyanatomethyl)cyclohexane) to form polyurethane networks .
  • Plasticizers: Enhance flexibility in polyesters by disrupting crystallinity, as observed in cyclohexanedimethanol-based polymers .
    • Experimental Design: Optimize curing conditions (time, temperature) and characterize mechanical properties via tensile testing .

Q. What regulatory considerations apply to this compound under the U.S. Toxic Substances Control Act (TSCA)?

  • Methodological Answer:

  • Significant New Use Rules (SNURs): PMN P–17–86 mandates reporting for manufacturing, processing, or commercial uses outside R&D .
  • Safety protocols: Implement fume hoods, PPE (gloves, goggles), and waste disposal compliant with 40 CFR §721.11491 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.